Nutlin-1

Catalog No.
S537837
CAS No.
M.F
C32H34Cl2N4O4
M. Wt
609.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nutlin-1

Product Name

Nutlin-1

IUPAC Name

1-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-1-yl]ethanone

Molecular Formula

C32H34Cl2N4O4

Molecular Weight

609.5 g/mol

InChI

InChI=1S/C32H34Cl2N4O4/c1-20(2)42-28-19-26(41-4)13-14-27(28)31-35-29(22-5-9-24(33)10-6-22)30(23-7-11-25(34)12-8-23)38(31)32(40)37-17-15-36(16-18-37)21(3)39/h5-14,19-20,29-30H,15-18H2,1-4H3/t29-,30+/m1/s1

InChI Key

IYDMGGPKSVWQRT-IHLOFXLRSA-N

SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(CC3)C(=O)C)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Solubility

Soluble in DMSO

Synonyms

Nutlin-1; Nutlin 1; Nutlin1;

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(CC3)C(=O)C)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(CC3)C(=O)C)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Description

The exact mass of the compound Nutlin-1 is 608.1957 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nutlin-1 is a small-molecule antagonist of the murine double minute 2 protein, commonly referred to as MDM2. It belongs to a class of compounds known as nutlins, which are characterized by their ability to disrupt the interaction between MDM2 and the tumor suppressor protein p53. This disruption stabilizes p53, allowing it to exert its tumor-suppressing functions, including cell cycle arrest and apoptosis in cancer cells. Nutlin-1 is particularly effective in cells with wild-type p53, making it a promising candidate for cancer therapy targeting tumors that retain functional p53 pathways .

Nutlin-1 primarily functions through its interaction with MDM2. By binding to the p53-binding pocket of MDM2, Nutlin-1 prevents MDM2 from ubiquitinating p53, which would normally lead to p53 degradation. The binding of Nutlin-1 stabilizes p53 levels in the cell, allowing for the activation of downstream target genes involved in cell cycle regulation and apoptosis. The chemical structure of Nutlin-1 includes an imidazoline core that is essential for its binding affinity and biological activity .

The biological activity of Nutlin-1 is predominantly linked to its role in activating the p53 pathway. Upon administration, Nutlin-1 induces cell cycle arrest and apoptosis in various cancer cell lines, particularly those with wild-type p53. Studies have shown that Nutlin-1 can enhance the differentiation-inducing effects of other agents, such as all-trans retinoic acid, in certain leukemia cells by inhibiting the efflux of these agents through P-glycoprotein modulation . Additionally, Nutlin-1 has demonstrated potential in overcoming drug resistance in cancer therapy by restoring the function of p53 .

  • Formation of the Imidazoline Core: This is achieved through condensation reactions involving appropriate aldehydes and amines.
  • Substitution Reactions: The introduction of various substituents on the imidazoline ring enhances binding affinity to MDM2.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Nutlin-1 has significant potential in cancer treatment due to its ability to reactivate p53 pathways in tumors with wild-type p53. It is being investigated for use in various cancers, including:

  • Leukemia: Enhancing differentiation therapies.
  • Solid Tumors: As a monotherapy or in combination with other treatments.
  • Drug Resistance: As a means to overcome resistance mechanisms associated with chemotherapeutic agents.

Clinical trials are ongoing to evaluate its efficacy and safety profile in humans .

Research has demonstrated that Nutlin-1 interacts specifically with MDM2, leading to a cascade of downstream effects involving p53 activation. Studies have shown that Nutlin-1 can synergize with other therapeutic agents, enhancing their efficacy by preventing their efflux from cancer cells through P-glycoprotein inhibition. This mechanism suggests that Nutlin-1 could be used effectively in combination therapies to improve outcomes for patients with resistant forms of cancer .

Nutlin-1 is part of a broader class of compounds known as nutlins, which includes:

  • Nutlin-2: Similar mechanism but slightly different binding properties; often used interchangeably with Nutlin-1.
  • Nutlin-3: More potent than Nutlin-1 and frequently used in clinical studies; it has been shown to induce cell cycle arrest more effectively.
  • RG7112: A derivative that has progressed into clinical trials; it aims to provide improved pharmacokinetic properties.
  • RG7388 (Idasanutlin): Another derivative designed for enhanced efficacy and safety profiles.

Comparison Table

CompoundBinding AffinityClinical StatusUnique Features
Nutlin-1ModeratePreclinicalInitial discovery compound
Nutlin-2ModeratePreclinicalSlightly different pharmacokinetics
Nutlin-3HighClinical TrialsMost potent among nutlins
RG7112HighClinical TrialsImproved pharmacokinetics
RG7388HighClinical TrialsDesigned for better safety profile

Nutlin compounds are unique due to their specific targeting of the MDM2-p53 interaction, distinguishing them from traditional chemotherapeutics that often induce DNA damage rather than modulating protein interactions .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

5

Exact Mass

608.1957110 g/mol

Monoisotopic Mass

608.1957110 g/mol

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Cao D, Chu WK, Ng TK, Yip YWY, Young AL, Pang CP, Jhanji V. Cellular Proliferation and Migration of Human Pterygium Cells: Mitomycin Versus Small-Molecule Inhibitors. Cornea. 2018 Jun;37(6):760-766. doi: 10.1097/ICO.0000000000001569. PubMed PMID: 29595761.
2: da Mota MF, de Carvalho FS, de Ávila RI, de Ávila PHM, Cortez AP, Menegatti R, Sabino JR, Dos Santos TRM, Gomes SA, da Cunha LC, Valadares MC. LQFM030 reduced Ehrlich ascites tumor cell proliferation and VEGF levels. Life Sci. 2018 May 15;201:1-8. doi: 10.1016/j.lfs.2017.12.029. Epub 2017 Dec 24. PubMed PMID: 29278686.
3: Hu C, Gao Y, Du W. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Chem Biol Drug Des. 2016 May;87(5):673-9. doi: 10.1111/cbdd.12699. Epub 2016 Jan 11. PubMed PMID: 26648479.
4: Zubbair Malik M, Ali S, Alam MJ, Ishrat R, Brojen Singh RK. Dynamics of p53 and Wnt cross talk. Comput Biol Chem. 2015 Dec;59 Pt B:55-66. doi: 10.1016/j.compbiolchem.2015.07.014. Epub 2015 Aug 23. PubMed PMID: 26375870.
5: Shuvalov OY, Fedorova OA, Petukhov AV, Daks AA, Vasilieva EA, Grigorieva TA, Ivanov GS, Barlev NA. [NEGATIVE REGULATORS OF TUMOR SUPPRESSOR P53 IN THE CONTEXT OF ANTICANCER THERAPY]. Tsitologiia. 2015;57(12):847-54. Review. Russian. PubMed PMID: 26995961.
6: Puszynski K, Gandolfi A, d'Onofrio A. The pharmacodynamics of the p53-Mdm2 targeting drug Nutlin: the role of gene-switching noise. PLoS Comput Biol. 2014 Dec 11;10(12):e1003991. doi: 10.1371/journal.pcbi.1003991. eCollection 2014 Dec. Erratum in: PLoS Comput Biol. 2015 Mar;11(3):e1004215. PubMed PMID: 25504419; PubMed Central PMCID: PMC4263360.
7: Golubovskaya VM, Ho B, Conroy J, Liu S, Wang D, Cance WG. Gene Expression Profiling Identifies Important Genes Affected by R2 Compound Disrupting FAK and P53 Complex. Cancers (Basel). 2014 Jan 21;6(1):166-78. doi: 10.3390/cancers6010166. PubMed PMID: 24452144; PubMed Central PMCID: PMC3980603.
8: Jones RJ, Bjorklund CC, Baladandayuthapani V, Kuhn DJ, Orlowski RZ. Drug resistance to inhibitors of the human double minute-2 E3 ligase is mediated by point mutations of p53, but can be overcome with the p53 targeting agent RITA. Mol Cancer Ther. 2012 Oct;11(10):2243-53. doi: 10.1158/1535-7163.MCT-12-0135. Epub 2012 Aug 28. PubMed PMID: 22933706; PubMed Central PMCID: PMC3469746.
9: Hu C, Dou X, Wu Y, Zhang L, Hu Y. Design, synthesis and CoMFA studies of N1-amino acid substituted 2,4,5-triphenyl imidazoline derivatives as p53-MDM2 binding inhibitors. Bioorg Med Chem. 2012 Feb 15;20(4):1417-24. doi: 10.1016/j.bmc.2012.01.003. Epub 2012 Jan 9. PubMed PMID: 22273545.
10: Li X, Gilkes D, Li B, Cheng Q, Pernazza D, Lawrence H, Lawrence N, Chen J. Abnormal MDMX degradation in tumor cells due to ARF deficiency. Oncogene. 2012 Aug 9;31(32):3721-32. doi: 10.1038/onc.2011.534. Epub 2011 Nov 28. PubMed PMID: 22120712; PubMed Central PMCID: PMC3290737.
11: Gasilova N, Nazabal A. Monitoring ligand modulation of protein-protein interactions by chemical cross-linking and High-Mass MALDI mass spectrometry. Methods Mol Biol. 2012;803:219-29. doi: 10.1007/978-1-61779-364-6_15. PubMed PMID: 22065228.
12: Hu C, Li X, Wang W, Zhang L, Tao L, Dong X, Sheng R, Yang B, Hu Y. Design, synthesis, and biological evaluation of imidazoline derivatives as p53-MDM2 binding inhibitors. Bioorg Med Chem. 2011 Sep 15;19(18):5454-61. doi: 10.1016/j.bmc.2011.07.050. Epub 2011 Jul 30. PubMed PMID: 21855354.
13: Renault VM, Thekkat PU, Hoang KL, White JL, Brady CA, Kenzelmann Broz D, Venturelli OS, Johnson TM, Oskoui PR, Xuan Z, Santo EE, Zhang MQ, Vogel H, Attardi LD, Brunet A. The pro-longevity gene FoxO3 is a direct target of the p53 tumor suppressor. Oncogene. 2011 Jul 21;30(29):3207-21. doi: 10.1038/onc.2011.35. Epub 2011 Mar 21. PubMed PMID: 21423206; PubMed Central PMCID: PMC3136551.
14: Saha MN, Jiang H, Mukai A, Chang H. RITA inhibits multiple myeloma cell growth through induction of p53-mediated caspase-dependent apoptosis and synergistically enhances nutlin-induced cytotoxic responses. Mol Cancer Ther. 2010 Nov;9(11):3041-51. doi: 10.1158/1535-7163.MCT-10-0471. Epub 2010 Nov 9. PubMed PMID: 21062913.
15: Daftuar L, Zhu Y, Prives C. Ribosomal protein L37 and the p53 network. Cell Cycle. 2010 Nov 1;9(21):4259. doi: 10.4161/cc.9.21.13527. Epub 2010 Nov 1. PubMed PMID: 21057197.
16: Salerno E, Yuan Y, Scaglione BJ, Marti G, Jankovic A, Mazzella F, Laurindo MF, Despres D, Baskar S, Rader C, Raveche E. The New Zealand black mouse as a model for the development and progression of chronic lymphocytic leukemia. Cytometry B Clin Cytom. 2010;78 Suppl 1:S98-109. doi: 10.1002/cyto.b.20544. PubMed PMID: 20839343; PubMed Central PMCID: PMC2963456.
17: Zhang L, Yan Y, Zhu D, Yang W, Wang W, Hu Y, Yang B, He Q. Nutlin-1 strengthened anti-proliferation and differentiation-inducing activity of ATRA in ATRA-treated p-glycoprotein deregulated human myelocytic leukemia cells. Invest New Drugs. 2012 Feb;30(1):37-47. doi: 10.1007/s10637-010-9512-5. Epub 2010 Aug 5. PubMed PMID: 20686816.
18: Strano S, Blandino G. Stability strengths oncogenic activity. Cell Cycle. 2010 Apr 15;9(8):1458-9. Epub 2010 Apr 15. PubMed PMID: 20421715.
19: Huart AS, MacLaine NJ, Meek DW, Hupp TR. CK1alpha plays a central role in mediating MDM2 control of p53 and E2F-1 protein stability. J Biol Chem. 2009 Nov 20;284(47):32384-94. doi: 10.1074/jbc.M109.052647. Epub 2009 Sep 15. PubMed PMID: 19759023; PubMed Central PMCID: PMC2781653.
20: Zhang L, Zhang J, Hu C, Cao J, Zhou X, Hu Y, He Q, Yang B. Efficient activation of p53 pathway in A549 cells exposed to L2, a novel compound targeting p53-MDM2 interaction. Anticancer Drugs. 2009 Jul;20(6):416-24. PubMed PMID: 19579266.

Explore Compound Types